

Cridanimod Sodium: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Cridanimod Sodium

Cat. No.: B1668242

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Abstract

Cridanimod Sodium, also known as 10-carboxymethyl-9-acridanone (CMA), is a small-molecule immunomodulator with a multifaceted mechanism of action that has garnered interest for its potential therapeutic applications in oncology and virology. This technical guide provides a comprehensive overview of the discovery and development of **Cridanimod Sodium**, detailing its history, mechanism of action, and key experimental findings. The document summarizes available quantitative data, outlines experimental methodologies, and presents visual representations of its signaling pathways and developmental logic.

Introduction and Historical Context

Cridanimod is a synthetic compound belonging to the acridone class of organic compounds.[1] While the precise timeline and initial discovery details are not extensively documented in publicly available literature, it is recognized as having been developed in the United States during research into small molecules capable of inducing interferon production.[2] It has been investigated under various synonyms, including XBIO-101, Cycloferon, Camedon, and Neovir. [3][4] Cridanimod has been the subject of preclinical studies and has reached Phase II in clinical investigations for some indications.[3]

Mechanism of Action

Cridanimod Sodium exerts its biological effects through two primary, interconnected mechanisms: the induction of type I interferons (IFN- α and IFN- β) and the upregulation of progesterone receptor (PR) expression.

Interferon Induction via STING Pathway Activation

Cridanimod is a potent agonist of the Stimulator of Interferon Genes (STING) protein. In murine models, it directly binds to STING, initiating a signaling cascade through TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This leads to the phosphorylation and dimerization of IRF3, which then translocates to the nucleus to induce the transcription of type I interferons. Interestingly, the interferon-inducing effect of Cridanimod is species-specific, with robust activation observed in murine cells but weak to no response in rat and human cells. This is attributed to differences in the STING protein between species. Despite the lack of direct interferon induction in human cells, antiviral activity has been observed, suggesting an alternative, interferon-independent mechanism may also be at play.

Progesterone Receptor Upregulation

A key aspect of Cridanimod's potential in oncology, particularly for hormone-dependent cancers like endometrial cancer, is its ability to increase the expression of the progesterone receptor (PR). This effect is believed to be mediated by the induction of IFN- α and IFN- β . Upregulation of PR can sensitize cancer cells to progestin-based therapies. In hormone-resistant endometrial cancer models, where PR is often downregulated, Cridanimod treatment has been shown to restore PR expression. The subsequent progestin-mediated signaling can inhibit the release of luteinizing hormone (LH) from the pituitary gland, leading to a reduction in estrogen release and thereby inhibiting the growth of estrogen-dependent tumor cells.

Preclinical Data

In Vivo Antitumor Efficacy in Endometrial Cancer

A study utilizing a mouse model of advanced, high-grade endometrial cancer (Hec50co cell line) demonstrated the synergistic effect of Cridanimod in combination with medroxyprogesterone acetate (MPA).

Treatment Group	Mean Survival Time (days ± SEM)	p-value vs. MPA alone
Control (No Therapy)	38 ± 5	< 0.05
MPA alone	33 ± 3	-
Cridanimod (3mg) + MPA	56 ± 8.0	< 0.05
Cridanimod (6mg) + MPA	62 ± 7.0	< 0.05

Data extracted from a study on a mouse model of advanced, high-grade endometrial cancer.

In Vivo Antiviral Efficacy

Cridanimod has demonstrated protective effects against a range of viruses in murine models.

Virus Model	PD50 (mg/kg)
Semliki Forest Virus	17 - 320
Coxsackie B1 Virus	17 - 320
Columbia SK Virus	17 - 320
Herpes Virus	17 - 320
Pseudorabies Virus	17 - 320

PD50 values represent the dose required to protect 50% of the animals from lethal infection.

Experimental Protocols

In Vivo Endometrial Cancer Study

- Animal Model: Athymic mice.
- Tumor Cell Line: Hec50co cells, representing type II endometrial cancer.
- Tumor Induction: Intraperitoneal injection of Hec50co cells.

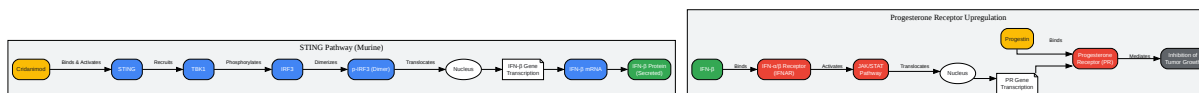
- Treatment Groups:
 - Control (no therapy)
 - Medroxyprogesterone acetate (MPA) alone
 - Cridanimod (1mg, 3mg, or 6mg) administered intramuscularly twice a week, in combination with MPA.
- Outcome Measures:
 - Survival analysis using the Kaplan-Meier method.
 - Progesterone receptor (PR) expression in tumor tissue assessed by Western blot.
 - Serum interferon (IFN- α and IFN- β) levels measured by ELISA.

Assessment of STING Pathway Activation

- Cell Lines: Murine macrophages, rat macrophages, and human THP-1 cells.
- Stimulation: Cells treated with Cridanimod (CMA).
- Analysis:
 - IRF3 Phosphorylation: Assessed by Western blot to detect the activated form of IRF3.
 - mRNA Induction: Quantitative real-time PCR (qRT-PCR) to measure the expression levels of *Ifnb*, *Cxcl10*, and *Il6* mRNA.
 - IFN- β Production: ELISA to quantify the concentration of secreted IFN- β in the cell culture supernatant.

Visualizations

Signaling Pathways



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Caption: Cridanimod's dual mechanism of action.

Experimental Workflow

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